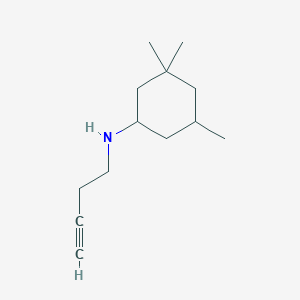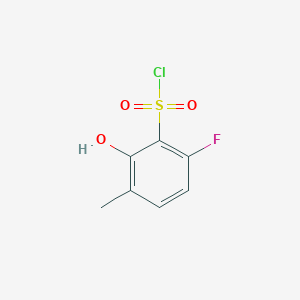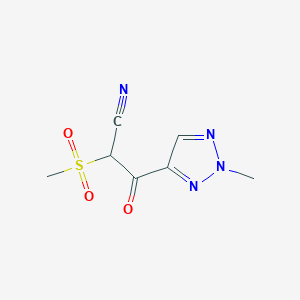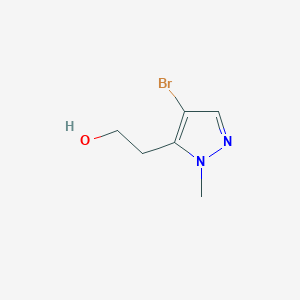
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a bromine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring, with an ethan-1-ol substituent at the 5-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the following steps:
Formation of 4-Bromo-1-methyl-1H-pyrazole: This can be achieved by reacting 4-bromo-1H-pyrazole with methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Ethan-1-ol Group: The next step involves the reaction of 4-bromo-1-methyl-1H-pyrazole with ethylene oxide or ethylene glycol under basic conditions to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetaldehyde or 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid.
Reduction: 2-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol.
Substitution: 2-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol or 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol.
科学的研究の応用
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its pyrazole moiety.
Industry: The compound can be used in the synthesis of agrochemicals and other biologically active molecules.
作用機序
The mechanism of action of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and ethan-1-ol group can also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Lacks the ethan-1-ol group, making it less versatile in certain reactions.
1-Methyl-1H-pyrazol-5-yl)ethan-1-ol: Lacks the bromine atom, which can affect its reactivity and biological activity.
4-Bromo-1H-pyrazole: Lacks both the methyl and ethan-1-ol groups, making it less complex and potentially less active in certain applications.
Uniqueness
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the ethan-1-ol group enhances its solubility and reactivity.
特性
分子式 |
C6H9BrN2O |
|---|---|
分子量 |
205.05 g/mol |
IUPAC名 |
2-(4-bromo-2-methylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C6H9BrN2O/c1-9-6(2-3-10)5(7)4-8-9/h4,10H,2-3H2,1H3 |
InChIキー |
MKRLIRRADFFORF-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)Br)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


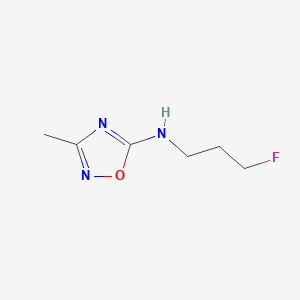
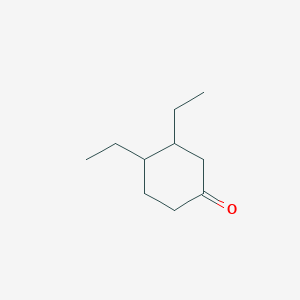
![1-{[1-(3-Fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13314237.png)
![2-methyl-1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B13314240.png)
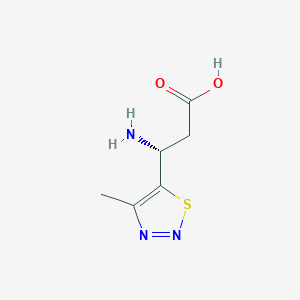
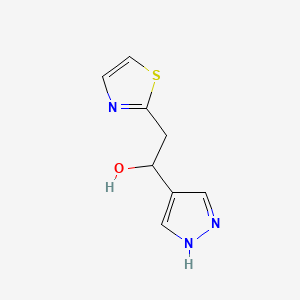
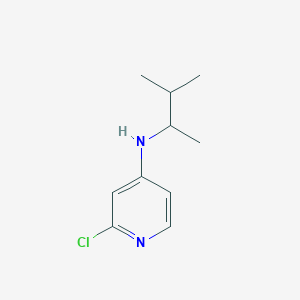
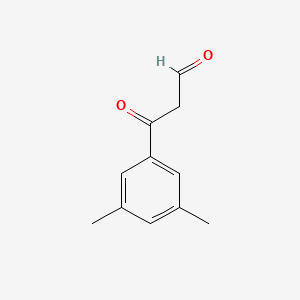
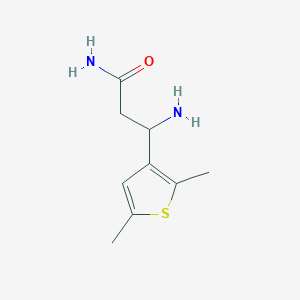

![1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13314289.png)
